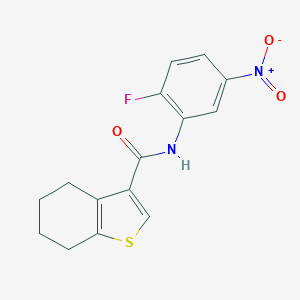![molecular formula C23H21BrN2O4 B445376 N'-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FUROHYDRAZIDE](/img/structure/B445376.png)
N'-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FUROHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide is a complex organic compound that features a furan ring, a hydrazide group, and various substituents including a bromine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the furan derivative with hydrazine or its derivatives.
Substitution Reactions: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted furan derivative with the indene derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.
Biological Studies: The compound could be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(6-Bromo-3-chloro-2-phenoxyphenyl)methylene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
- N-(5-bromo-2-methoxybenzyl)-2-(bromomethyl)-7,8-dimethoxy-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide
Uniqueness
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21BrN2O4 |
|---|---|
Molecular Weight |
469.3g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H21BrN2O4/c1-28-21-9-6-18(24)11-17(21)13-25-26-23(27)22-10-8-20(30-22)14-29-19-7-5-15-3-2-4-16(15)12-19/h5-13H,2-4,14H2,1H3,(H,26,27)/b25-13- |
InChI Key |
IJWNWERQAQNHCU-MXAYSNPKSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B445294.png)
![2-[(2-Ethoxy-1-naphthoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445296.png)

![4-tert-butyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B445299.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445301.png)
![Dimethyl 5-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B445302.png)
![4-[5-(4-BROMOPHENYL)-2-FURYL]-N-(5-BROMO-2-PYRIDYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B445303.png)

![N-[3-(N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B445310.png)
![N-(1-adamantyl)-2-[(4-chlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B445311.png)
![2-AMINO-1-(4-BROMOPHENYL)-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445312.png)
![2-(4-chlorophenyl)-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}acetohydrazide](/img/structure/B445314.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-chloro-2-methylphenoxy)propanamide](/img/structure/B445315.png)
